

Aficamten Drug-Drug Interaction Profile and Management: A Technical Resource

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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243

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This technical support center provides researchers, scientists, and drug development professionals with essential information on the drug-drug interaction (DDI) profile of **aficamten**, a novel cardiac myosin inhibitor. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific issues that may be encountered during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **aficamten** and which enzymes are involved?

A1: **Aficamten** is eliminated from the body primarily through metabolism by multiple cytochrome P450 (CYP) enzymes.^[1] This multi-pathway clearance reduces the likelihood of significant increases in **aficamten** exposure when co-administered with a CYP inhibitor.^[1] In vitro studies have identified contributions from CYP2C9, CYP3A, CYP2D6, and CYP2C19.^[2] ^[3] The main circulating metabolites are the monohydroxylated forms M1a and M1b, which are considered pharmacologically inactive.^[4]

Q2: What is the known drug-drug interaction potential of **aficamten** with CYP inhibitors?

A2: **Aficamten** was designed to have a low potential for drug-drug interactions.^[1] A clinical study in healthy participants evaluated the impact of co-administration with strong inhibitors of several CYP pathways, including fluconazole (a strong inhibitor of CYP2C9, CYP2C19, and CYP3A4), paroxetine (a strong CYP2D6 inhibitor), and fluoxetine (a strong inhibitor of CYP2C19 and CYP2D6).^[5] While detailed quantitative results from this study are not yet fully

published, the involvement of multiple metabolic pathways suggests that the inhibition of a single CYP enzyme is unlikely to cause a clinically significant increase in **aficamten** plasma concentrations.[1]

Q3: Has the co-administration of **aficamten** with other cardiovascular drugs been studied?

A3: The concomitant use of **aficamten** and disopyramide, a standard-of-care medication for obstructive hypertrophic cardiomyopathy (oHCM), has been evaluated.[5] Clinical data indicate that the combination is well-tolerated and does not lead to a greater reduction in the left ventricular outflow tract (LVOT) gradient compared to **aficamten** alone.[5] Furthermore, the withdrawal of disopyramide while continuing **aficamten** did not diminish **aficamten**'s efficacy. [5]

Q4: Are there any known effects of **aficamten** on drug transporters?

A4: Preclinical in vitro studies have been conducted to assess the interaction of **aficamten** with various drug transporters. Specific details regarding these interactions and their clinical relevance are part of ongoing research and regulatory review.

Q5: How does the drug-drug interaction profile of **aficamten** compare to that of mavacamten?

A5: **Aficamten** is reported to have a more favorable drug-drug interaction profile than mavacamten.[6][7] Mavacamten is extensively metabolized by CYP2C19 and is also an inducer of CYP3A4, CYP2C9, and CYP2C19, leading to a higher potential for clinically significant drug interactions.[8] In contrast, **aficamten**'s metabolism by multiple CYP pathways mitigates this risk.[8][9]

Data Summary Tables

Table 1: In Vitro Contribution of Cytochrome P450 Enzymes to **Aficamten** Metabolism

CYP Enzyme	Fraction Metabolized (fm)	Reference
CYP2C9	50%	[2]
CYP3A	26%	[2]
CYP2D6	21%	[2]
CYP2C19	3%	[2]

Table 2: Clinical Drug-Drug Interaction Study with Strong CYP Inhibitors

Co-administered Drug (Inhibitor)	CYP Enzymes Inhibited	Effect on Aficamten Pharmacokinetics (AUC, Cmax)	Reference
Fluconazole	Strong inhibitor of CYP2C9, CYP2C19, and CYP3A4	Quantitative data from the clinical trial have been presented but are not yet publicly available in peer-reviewed literature.	[5]
Paroxetine	Strong inhibitor of CYP2D6	Quantitative data from the clinical trial have been presented but are not yet publicly available in peer-reviewed literature.	[5]
Fluoxetine	Strong inhibitor of CYP2C19 and CYP2D6	Quantitative data from the clinical trial have been presented but are not yet publicly available in peer-reviewed literature.	[5]

Experimental Protocols

Key Experiment: In Vitro Cytochrome P450 Inhibition Assay for **Aficamten**

This protocol outlines a representative methodology for determining the potential of **aficamten** to inhibit major CYP450 enzymes in human liver microsomes.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **aficamten** for major human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

2. Materials:

- **Aficamten**
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- CYP-isoform specific probe substrates (e.g., phenacetin for CYP1A2, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
- Positive control inhibitors for each CYP isoform (e.g., furafylline, montelukast, sulfaphenazole, ticlopidine, quinidine, ketoconazole)
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- 96-well plates
- Incubator
- LC-MS/MS system

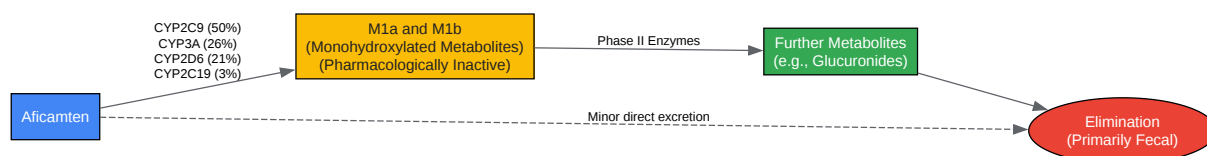
3. Methods:

- Preparation of Reagents:

- Prepare stock solutions of **aficamten**, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
- Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical concentration range for **aficamten** would be from 0.1 to 100 μM .
- Incubation:
 - In a 96-well plate, combine the phosphate buffer, HLM, and **aficamten** (or positive control inhibitor or vehicle control).
 - Pre-incubate the mixture at 37°C for 5-10 minutes.
 - Initiate the reaction by adding the CYP-isoform specific probe substrate and the NADPH regenerating system.
 - Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
 - Centrifuge the plate to pellet the protein.
 - Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the percent inhibition of enzyme activity at each **aficamten** concentration relative to the vehicle control.

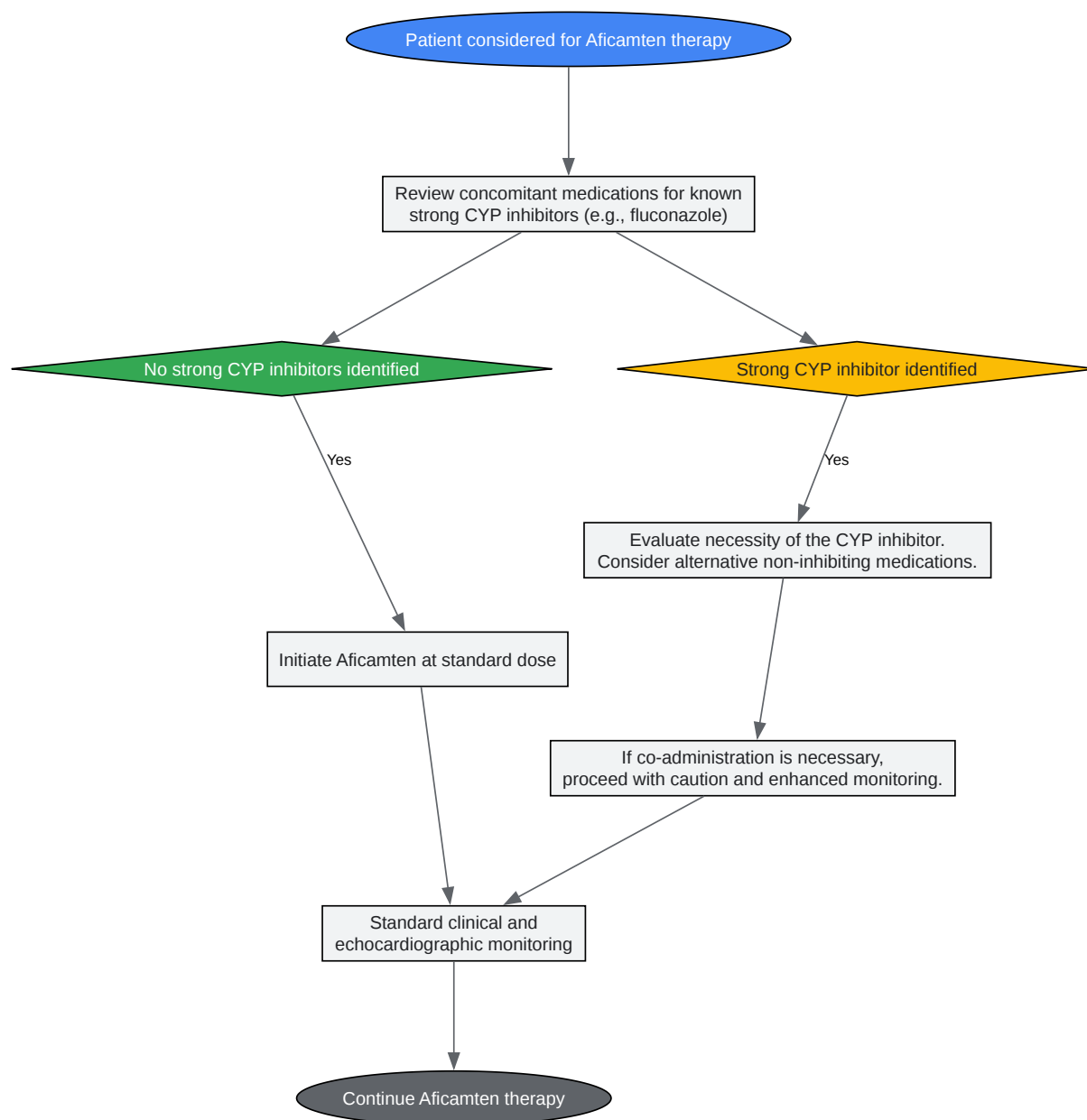
- Determine the IC₅₀ value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Visualizations



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Caption: **Aficamten** Metabolic Pathway.



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Caption: Clinical DDI Management Workflow.

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